Welcome to the BenchChem Online Store!
molecular formula C15H22N2O2 B8381943 2-(3-Amino-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

2-(3-Amino-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No. B8381943
M. Wt: 262.35 g/mol
InChI Key: LSDRQDLGSQGNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07348339B2

Procedure details

The product of Step 1 (7.5 g, 26.01 mmol), was dissolved in ethanol (125 ml), and treated with 5 wt % Platinum on charcoal (750 mg), and stirred under 1 atm of H2 for 4 days. The reaction was filtered and the filtrate evaporated in vacuo. The residue was purified by silica gel chromatography eluting with a mixture of ether/dichloromethane (5:95) to afford the title compound (4.2 g, 62%); MS (ES+) m/e 263 [M+H]+.
Name
product
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
750 mg
Type
catalyst
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([N+:19]([O-])=O)[CH:14]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>C(O)C.[Pt]>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([NH2:19])[CH:14]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
product
Quantity
7.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(=CC=C1)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
750 mg
Type
catalyst
Smiles
[Pt]

Conditions

Stirring
Type
CUSTOM
Details
stirred under 1 atm of H2 for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a mixture of ether/dichloromethane (5:95)

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CCC1)C1=CC(=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.